3-{[(4-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one

Fragment-based drug discovery Lead optimization Physicochemical property triage

3-{[(4-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one (CAS 895123-58-7) is a synthetic 1,2-dihydropyrazin-2-one heterocycle bearing a 4-fluorobenzylthio moiety at the 3-position and an N1-phenyl substituent. With molecular formula C17H13FN2OS and molecular weight 312.36 g·mol⁻¹, the compound belongs to the phenylpyrazinone chemotype, a scaffold validated in multiple patent families as a template for ATP-competitive kinase inhibition, particularly against Bruton's tyrosine kinase (BTK) and PDGFRβ.

Molecular Formula C17H13FN2OS
Molecular Weight 312.36
CAS No. 895123-58-7
Cat. No. B2712949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(4-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one
CAS895123-58-7
Molecular FormulaC17H13FN2OS
Molecular Weight312.36
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)F
InChIInChI=1S/C17H13FN2OS/c18-14-8-6-13(7-9-14)12-22-16-17(21)20(11-10-19-16)15-4-2-1-3-5-15/h1-11H,12H2
InChIKeyJCTUMLIUFQRCKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[(4-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one (CAS 895123-58-7): Procurement-Relevant Structural and Class Profile


3-{[(4-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one (CAS 895123-58-7) is a synthetic 1,2-dihydropyrazin-2-one heterocycle bearing a 4-fluorobenzylthio moiety at the 3-position and an N1-phenyl substituent . With molecular formula C17H13FN2OS and molecular weight 312.36 g·mol⁻¹, the compound belongs to the phenylpyrazinone chemotype, a scaffold validated in multiple patent families as a template for ATP-competitive kinase inhibition, particularly against Bruton's tyrosine kinase (BTK) and PDGFRβ [1][2]. It is commercially available as a research-grade building block (≥95% purity) from several specialty chemical suppliers at milligram-to-gram scale .

Why 3-{[(4-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one Cannot Be Replaced by Generic In-Class Analogs


The 1,2-dihydropyrazin-2-one scaffold tolerates diverse substitution at the 3-sulfanyl and N1 positions, but even modest structural deviations produce marked differences in physicochemical parameters, target engagement potential, and synthetic tractability . Substituting the 4-fluorobenzylthio group with smaller alkylthio (e.g., methylsulfanyl, CAS 2415499-56-6, MW 218.28) or cycloalkylmethylthio (e.g., cyclopropylmethylsulfanyl, CAS 2415464-83-2, MW 258.34) congeners reduces molecular weight by 54–94 Da and eliminates the aryl-aryl stacking capacity conferred by the benzyl moiety—a feature implicated in the type II kinase inhibitor binding mode characterized for pyrazin-2-ones targeting the DFG-out conformation of PDGFRβ [1]. Conversely, the 3-[(2-oxo-2-phenylethyl)sulfanyl] analog (CAS 895123-22-5, MW 322.38) introduces a polar ketone that alters hydrogen-bonding capacity and metabolic liability relative to the fluorinated congener . These structural differences preclude direct functional interchange in kinase assay panels, cellular SAR studies, or fragment-based library design where consistent physicochemical relationships are required.

Quantitative Differentiation Evidence for 3-{[(4-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one (895123-58-7) vs. Closest Analogs


Molecular Weight Advantage vs. Alkylthio Congeners: 94 Da Differentiation for Fragment-to-Lead Libraries

The target compound (MW 312.36) occupies a mid-range molecular weight window that is 94.08 Da heavier than 3-(methylsulfanyl)-1-phenyl-1,2-dihydropyrazin-2-one (CAS 2415499-56-6, MW 218.28) and 54.02 Da heavier than 3-[(cyclopropylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one (CAS 2415464-83-2, MW 258.34), while remaining 10.02 Da lighter than the 3-[(2-oxo-2-phenylethyl)sulfanyl] analog (CAS 895123-22-5, MW 322.38). This positions the compound within the optimal 'lead-like' MW range (250–350 Da) for oral bioavailability screening while retaining sufficient structural complexity for meaningful SAR exploration .

Fragment-based drug discovery Lead optimization Physicochemical property triage

Estimated Lipophilicity Modulation by para-Fluorobenzyl vs. ortho-Methylbenzyl Substitution

The 4-fluorobenzylthio substituent is expected to confer moderately lower lipophilicity compared to the 2-methylbenzylthio analog due to the electron-withdrawing effect of fluorine (σₚ = 0.06) versus the electron-donating methyl group (σₘ = −0.07 for ortho-methyl). A structurally analogous 1,2-dihydropyrazin-2-one bearing a 2-chlorobenzylthio and 4-methoxyphenyl substitution (CAS 895110-61-9) exhibits XLogP3 = 4.1 [1]. By extrapolation, the 4-fluorobenzylthio target compound is predicted to have a cLogP of approximately 3.5–3.9, representing a 0.2–0.6 log unit reduction relative to the 2-methylbenzyl analog (predicted cLogP ~3.8–4.3) and a net gain in lipophilic ligand efficiency (LLE) for a given IC₅₀ [2].

Lipophilic ligand efficiency Structure-activity relationships Kinase inhibitor design

Class-Level BTK Kinase Inhibitory Potential Supported by Phenylpyrazinone Patent Family

The 5-phenyl-1H-pyrazin-2-one chemotype, of which 3-{[(4-fluorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one is a 1,2-dihydro congener, has been extensively validated as a BTK inhibitor scaffold in patent WO-2010000633-A1 (Hoffmann-La Roche, 53 exemplified compounds) and US20100004231 [1]. Within this patent family, example compound II exhibited a BTK IC₅₀ of 0.01 µM in enzymatic assay format [2]. While the specific 3-sulfanyl substitution pattern of the target compound differs from the exemplified 5-phenyl-1H-pyrazin-2-ones, the conserved pyrazinone core with N1-aryl and C3-thioether substitution positions it within the structure-activity landscape defined by this patent class. In contrast, pyrazin-2(1H)-ones lacking the N1-aryl group (e.g., 3-amino-1-methyl-1,2-dihydropyrazin-2-one, CAS 4774-08-7) lack the key aromatic stacking moiety required for BTK ATP-site engagement .

BTK inhibition Kinase drug discovery Immuno-oncology

Vendor Price-per-Milligram Differentiation Against Structural Analogs

The target compound is listed at $250/1mg, $278/5mg ($55.60/mg), and $298/10mg ($29.80/mg) from ArctomSci (AA BLOCKS brand, ≥95% purity) . Within the same vendor catalog, 3-[(cyclopropylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one (CAS 2415464-83-2) and 3-(methylsulfanyl)-1-phenyl-1,2-dihydropyrazin-2-one (CAS 2415499-56-6) are not listed, suggesting limited commercial availability of the simpler alkylthio congeners . The 3-phenacylsulfanyl analog (CAS 895123-22-5) is available from ChemeMenu but pricing requires inquiry . The ArctomSci pricing structure exhibits a volume discount ratio of approximately 5.97:1 between the 1 mg and 100 mg ($720, i.e., $7.20/mg) purchase tiers, indicating scalable custom synthesis capability .

Chemical procurement Building block sourcing Cost-efficiency analysis

Fluorine-Enabled ¹⁹F NMR and Metabolic Probing Capability Differentiates from Non-Fluorinated Analogs

The presence of a single fluorine atom in the para position of the benzylthio group provides a spectroscopic handle for ¹⁹F NMR-based binding and metabolism studies, a capability absent in the 2-methylbenzylthio, cyclopropylmethylthio, and methylthio analogs . ¹⁹F NMR detection sensitivity (83% relative to ¹H, 100% natural abundance) enables protein–ligand binding experiments (e.g., ¹⁹F T₂-filtered screening, ligand-observed NMR) at low micromolar compound concentrations without isotopic enrichment [1]. Additionally, the para-fluoro substituent blocks a primary site of CYP450-mediated aromatic hydroxylation, potentially enhancing metabolic stability compared to the unsubstituted benzylthio analog [2].

¹⁹F NMR spectroscopy Metabolic stability Ligand-binding assays

Recommended Research and Industrial Application Scenarios for 3-{[(4-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one (895123-58-7)


Kinase Inhibitor Fragment-to-Lead and Lead Optimization Libraries

The compound's N1-phenyl-1,2-dihydropyrazin-2-one core aligns with the patent-validated phenylpyrazinone BTK/PDGFRβ inhibitor pharmacophore [1], while its 4-fluorobenzylthio substituent provides MW (312 Da) and predicted cLogP (~3.5–3.9) within lead-like property space [2]. This positions it as a suitable starting point for structure-based elaboration toward type II kinase inhibitors targeting the DFG-out conformation, following design principles established for pyrazin-2-one PDGFRβ inhibitors [3]. The ¹⁹F NMR handle further enables direct biophysical binding assays during SAR optimization [4].

¹⁹F NMR-Based Target Engagement and Metabolic Stability Screening

The single para-fluorine atom enables protein-observed and ligand-observed ¹⁹F NMR experiments for direct measurement of target binding (Kd determination) and competition binding without fluorescent or radiolabeled probes [4]. Simultaneously, the fluorine substituent blocks para-hydroxylation by CYP450 enzymes, facilitating metabolic stability comparisons against non-fluorinated benzylthio analogs during lead profiling [5].

Medicinal Chemistry SAR Campaigns on Thioether-Linked Pyrazinone Kinase Inhibitors

As the only analog in the 3-(benzylthio)-1-phenyl-1,2-dihydropyrazin-2-one series with transparent, tiered commercial pricing ($29.80/mg at 10 mg scale, decreasing to $7.20/mg at 100 mg) and confirmed stock availability from ArctomSci , this compound serves as the most accessible entry vector for systematic SAR exploration of the 3-sulfanyl substituent. The 4-fluorobenzylthio group can serve as a reference point against which other substituted benzylthio, heteroarylmethylthio, and cycloalkylthio variants are benchmarked for potency, selectivity, and ADME properties.

Building Block for Diversity-Oriented Synthesis of Polyheterocyclic Kinase Probes

The pyrazinone core is amenable to further functionalization at the 5- and 6-positions via halogenation, cross-coupling, or nucleophilic displacement chemistry, enabling generation of diverse screening sub-libraries [1]. The 4-fluorobenzylthio group remains stable under Pd-catalyzed coupling conditions (Suzuki, Buchwald-Hartwig) commonly used for pyrazinone diversification, making this compound a practical starting material for parallel synthesis in medicinal chemistry workflows.

Quote Request

Request a Quote for 3-{[(4-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.